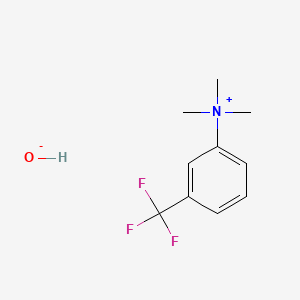

3-(Trifluoromethyl)phenyltrimethylammonium hydroxide

Description

3-(Trifluoromethyl)phenyltrimethylammonium hydroxide (abbreviated as TFTMAH; CAS 68254-41-1) is a quaternary ammonium compound widely used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS). Its molecular formula is C₁₀H₁₄F₃NO (molecular weight: 221.22 g/mol), and it is typically supplied as a 5% w/v solution in methanol (e.g., MethPrep II™) .

TFTMAH facilitates transesterification and methylation of organic materials, particularly in art conservation for analyzing lipids, resins, and waxes in historical artifacts . Its trifluoromethyl (-CF₃) group enhances electron-withdrawing properties, improving reaction efficiency and specificity with alcohols, hydroxyacids, and triglycerides .

Propriétés

IUPAC Name |

trimethyl-[3-(trifluoromethyl)phenyl]azanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N.H2O/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPOZPZYPNVMHU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC(=C1)C(F)(F)F.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375340 | |

| Record name | N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68254-41-1 | |

| Record name | N,N,N-Trimethyl-3-(trifluoromethyl)anilinium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68254-41-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Formation of Intermediate

The reaction begins with the interaction between trimethylamine and 3-(Trifluoromethyl)aniline. Trimethylamine acts as a nucleophile, attacking the aromatic amine group on the trifluoromethyl-substituted benzene ring.

Step 2: Quaternization

The intermediate undergoes quaternization, where the nitrogen atom in the amine group is fully alkylated to form a quaternary ammonium ion.

Step 3: Hydroxide Exchange

The final step involves replacing the counterion (commonly chloride or bromide) with a hydroxide ion to produce the desired compound, this compound.

Industrial Preparation

In industrial settings, continuous flow reactors are often employed for large-scale synthesis. These reactors provide:

- Enhanced control over reaction parameters such as temperature, pressure, and reactant concentrations.

- Improved yield due to consistent reaction conditions.

- Safety advantages , especially when handling volatile or hazardous reagents.

Key Parameters for Optimization

Purification Techniques

After synthesis, purification is necessary to isolate the compound in its pure form:

- Solvent Removal : Methanol or other solvents are evaporated under reduced pressure.

- Ion Exchange : Hydroxide ions are introduced through ion-exchange resins to replace other counterions.

- Crystallization : The product is crystallized from an appropriate solvent to ensure high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in biochemical assays and as a reagent in various biological studies.

Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)phenyltrimethylammonium Hydroxide involves its interaction with molecular targets through its reactive hydroxide group. This interaction can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The compound can also participate in various biochemical pathways, depending on the specific application .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

The table below compares TFTMAH with structurally related quaternary ammonium hydroxides:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Applications |

|---|---|---|---|---|

| TFTMAH | C₁₀H₁₄F₃NO | 221.22 | Aromatic ring with -CF₃ group | GC-MS derivatization of lipids, resins |

| Phenyltrimethylammonium hydroxide | C₉H₁₅NO | 153.22 | Aromatic ring without -CF₃ | Ion-pairing agent in analytical chemistry |

| Hexyltrimethylammonium hydroxide | C₉H₂₁NO | 171.27 | Linear alkyl chain (C₆) | Surfactant studies, phase transfer catalysis |

| Tetramethylammonium hydroxide (TMAH) | C₄H₁₃NO | 91.15 | Simple tetrahedral structure | Thermochemolysis of polymers, soil analysis |

| Trimethylsulfonium hydroxide (TMSH) | C₃H₉OS | 108.17 | Sulfur-based cation | Methylation of acidic compounds |

Key Observations :

- Aromatic vs. Aliphatic : TFTMAH and phenyltrimethylammonium hydroxide share an aromatic phenyl group, but the -CF₃ substituent in TFTMAH increases lipophilicity and electron-withdrawing capacity, enhancing its reactivity with polar analytes like glycerol and fatty alcohols .

- Symmetry Effects : Hexyltrimethylammonium hydroxide, with a linear alkyl chain, exhibits less asymmetry than TFTMAH, leading to differences in ion-binding behavior and solubility .

- Counterion Impact : TFTMAH’s hydroxide counterion enables strong basicity, facilitating deprotonation in transesterification. In contrast, iodide analogs (e.g., 3-(trifluoromethyl)phenyltrimethylammonium iodide) are less reactive in methylation .

Reactivity and Selectivity

- TFTMAH vs. TMAH : TMAH is a general-purpose methylating agent but lacks the -CF₃ group, making it less selective for complex matrices. TFTMAH’s fluorinated aromatic structure reduces side reactions (e.g., ester degradation) and improves detection sensitivity in GC-MS due to fluorine’s electronegativity .

- TFTMAH vs. Phenyltrimethylammonium Hydroxide : The -CF₃ group in TFTMAH increases thermal stability (up to 300°C), enabling its use in high-temperature reactions for coating materials, whereas phenyltrimethylammonium hydroxide decomposes at lower temperatures .

Activité Biologique

3-(Trifluoromethyl)phenyltrimethylammonium hydroxide (TFPTMAOH) is a quaternary ammonium compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of the biological activity of TFPTMAOH, including its mechanisms of action, applications in various fields, and relevant case studies.

TFPTMAOH is primarily recognized for its role as a catalyst in organic reactions, particularly in transesterification processes used in biodiesel production. Its structure features a trifluoromethyl group, which imparts unique electronic properties that enhance its reactivity. The compound acts as a Brønsted-Lowry base, facilitating the cleavage of ester bonds and the formation of new ester bonds during transesterification reactions:

Where TG represents triglycerides and FAME denotes fatty acid methyl esters .

Cytotoxicity and Toxicological Profile

TFPTMAOH is classified as a hazardous compound with significant toxicity. It is highly flammable and corrosive, with acute toxicity classifications indicating that it can be toxic if ingested, inhaled, or if it comes into contact with skin . The compound's cytotoxic effects have been evaluated in various studies, revealing that it can induce apoptosis and affect cell cycle dynamics. For example, it has been shown to interact with multiple signaling pathways such as NF-κB and MAPK/ERK pathways, influencing cellular responses to stress and inflammation .

Applications in Biological Research

TFPTMAOH has been explored for its potential applications in several biological contexts:

- Antiviral Activity : Research indicates that TFPTMAOH may exhibit antiviral properties against various pathogens, including HIV and influenza viruses .

- Cancer Research : The compound's ability to modulate apoptotic pathways positions it as a candidate for further investigation in cancer therapeutics .

- Immunology : Studies suggest that TFPTMAOH can influence immune responses by interacting with G protein-coupled receptors (GPCRs) and modulating cytokine release .

Case Studies

Several case studies highlight the biological implications of TFPTMAOH:

-

Transesterification and Biodiesel Production :

- A study demonstrated the effectiveness of TFPTMAOH as a catalyst in transesterification reactions, achieving high yields of biodiesel from various feedstocks. The mechanism involved the formation of methoxide ions that attack the carbonyl carbon of triglycerides, facilitating the reaction.

- Cytotoxicity Assessment :

- Derivatization Techniques :

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antiviral | Exhibits activity against HIV and influenza viruses |

| Apoptosis Induction | Influences apoptotic pathways relevant to cancer research |

| Cytotoxicity | Demonstrates significant toxicity across various cell lines |

| Transesterification Catalyst | Facilitates biodiesel production through efficient ester bond cleavage |

| Immunological Modulation | Interacts with GPCRs affecting cytokine release |

Q & A

Basic: What are the recommended safety protocols for handling 3-(trifluoromethyl)phenyltrimethylammonium hydroxide in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use P95 (US) or P1 (EU) respirators for basic protection; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher-risk scenarios (e.g., aerosol formation) .

- Handling: Avoid skin/eye contact; work in a fume hood with exhaust ventilation to prevent dust/aerosol inhalation .

- Storage: Store at 2–8°C under inert atmosphere to prevent decomposition .

- Spill Management: Contain spills using dry methods (sweeping/shoveling) to avoid drainage contamination .

- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation for ingestion/inhalation .

Basic: What is the role of this compound in derivatization for gas chromatography–mass spectrometry (GC–MS)?

Answer:

This compound is a quaternary ammonium derivatizing agent that converts polar analytes (e.g., fatty acids, phenols) into volatile methyl esters or ethers, enhancing chromatographic separation. Key steps include:

- Reagent Preparation: Use a 5% w/v methanolic solution for optimal reactivity .

- Reaction Conditions: Shorter incubation times (e.g., 1–2 hours at 60°C) compared to traditional agents like BSTFA, reducing metabolite degradation risks .

- Validation: Monitor for side reactions (e.g., transesterification artifacts) using internal standards like deuterated analogs .

Advanced: How can researchers optimize reaction conditions to minimize side products during thermochemolysis with this reagent?

Answer:

- Temperature Control: Maintain temperatures below 100°C to prevent degradation of heat-sensitive analytes (e.g., polyunsaturated fatty acids) .

- Solvent Selection: Use anhydrous methanol to avoid hydrolysis side reactions .

- Catalyst Purity: Ensure reagent solutions are free from residual halides (e.g., chloride), which can form undesired adducts .

- Cross-Validation: Compare results with alternative derivatization methods (e.g., TMSH or TMAAc) to identify artifact sources .

Advanced: How does the counterion (e.g., hydroxide vs. iodide) influence the reactivity of 3-(trifluoromethyl)phenyltrimethylammonium salts?

Answer:

- Nucleophilicity: The hydroxide ion (OH⁻) acts as a stronger base, facilitating faster methylation compared to iodide (I⁻), which may require elevated temperatures .

- Solubility: Hydroxide salts are more soluble in polar solvents (e.g., methanol), whereas iodide salts favor non-polar media, affecting reaction kinetics .

- Byproduct Formation: Iodide counterions may interfere with MS detection by forming adducts (e.g., [M+I]⁺), necessitating post-reaction cleanup .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

- Temperature Sensitivity: Degradation occurs above 8°C; refrigerate at 2–8°C in sealed containers under argon/nitrogen .

- Moisture Avoidance: Hygroscopicity can lead to hydrolysis; store with desiccants like silica gel .

- Light Exposure: Protect from UV light to prevent radical-mediated decomposition .

Advanced: How can researchers address discrepancies in fatty acid profiling data when using this derivatization agent?

Answer:

- Artifact Identification: Use high-resolution MS to distinguish methyl esters from co-eluting contaminants (e.g., phthalates) .

- Incubation Time Optimization: Conduct time-course studies to balance derivatization efficiency and degradation (e.g., 30–120 minutes) .

- Internal Standards: Spike with odd-chain fatty acids (e.g., C17:0) to normalize quantification errors .

Basic: What analytical techniques are recommended for validating the purity of this compound?

Answer:

- NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., δ 3.7 ppm for N-methyl groups) .

- Ion Chromatography: Detect residual halides (e.g., chloride) to assess synthetic purity .

- Titration: Quantify active hydroxide content using acid-base titration with phenolphthalein indicator .

Advanced: What are the ecological implications of using this compound, given limited ecotoxicity data?

Answer:

- Precautionary Measures: Classify as "mobility in soil: high" due to high water solubility; avoid release into waterways .

- Biodegradation Studies: Use OECD 301F respirometry tests to estimate aerobic degradation rates in simulated environments .

- Alternative Reagents: Consider less persistent agents (e.g., TMSH) for environmentally sensitive applications .

Advanced: How does this reagent compare to tetramethylammonium hydroxide (TMAH) in thermochemolysis applications?

Answer:

- Reactivity: The trifluoromethyl group enhances electrophilicity, enabling faster methylation of sterically hindered analytes (e.g., lignin derivatives) .

- Byproduct Profile: Lower carbon oxide emissions compared to TMAH, reducing MS background noise .

- Cost-Benefit: Higher reagent cost but reduced incubation time improves throughput in high-volume labs .

Basic: What synthetic routes are available for producing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.